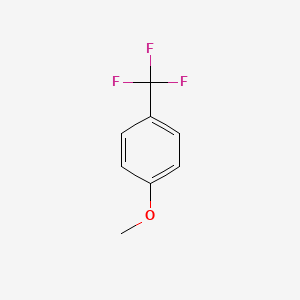

4-(Trifluoromethyl)anisole

Cat. No. B1349392

Key on ui cas rn:

402-52-8

M. Wt: 176.14 g/mol

InChI Key: CFIPQRIPCRRISV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06608217B2

Procedure details

25.0 g (0.15 moles) of 4-(trifluoromethyl)phenol and 23.5 g (0.17 moles) of potassium carbonate were mixed in 80 ml of acetone in a 200 ml three-necked flask. The flask was equipped with a reflux condenser, a dropping funnel and a thermometer and was connected with a calcium chloride tube for shielding the flask against moisture of the outside. After the mixing, 21.4 g (0.17 moles) of dimethyl sulfate were added at a temperature of not higher than 30° C. in a dropwise manner to the mixture under stirring. After that, the reaction mixture was refluxed at reflux temperature of acetone for 5 hrs. After completing the reaction, the reaction liquid was cooled down to room temperature. The resulting precipitates (solid) were separated by filtration. The obtained filtrate was concentrated by an evaporator. To the resulting residue 100 ml of water and 100 ml of n-hexane were added, thereby extracting the target product into the n-hexane layer. To the resulting water layer 50 ml of n-hexane were added, thereby conducting an extraction again. The resulting two n-hexane layers were combined together, followed by washing with 80 ml of 2 mol/L sodium hydroxide aqueous solution. The resulting n-hexane layer was washed two times with 50 ml of water. The obtained n-hexane layer was dried with magnesium sulfate anhydride, followed by concentration by an evaporator and then by removal of hexane by distillation under reduced pressure, thereby obtaining 22.8 g (0.13 moles) of oily 4-(trifluoromethyl)anisole (isolation yield: 84.0%). This product was found to have the following properties.

Yield

84%

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[C:12](=O)([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O>CC(C)=O>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[CH:5][C:6]([O:9][CH3:12])=[CH:7][CH:8]=1 |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C1=CC=C(C=C1)O)(F)F

|

|

Name

|

|

|

Quantity

|

23.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

21.4 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(OC)OC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was equipped with a reflux condenser, a dropping funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a thermometer and was connected with a calcium chloride tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After that, the reaction mixture was refluxed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction liquid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting precipitates (solid)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were separated by filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The obtained filtrate was concentrated by an evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the resulting residue 100 ml of water and 100 ml of n-hexane were added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracting the target product into the n-hexane layer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the resulting water layer 50 ml of n-hexane were added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

an extraction again

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing with 80 ml of 2 mol/L sodium hydroxide aqueous solution

|

WASH

|

Type

|

WASH

|

|

Details

|

The resulting n-hexane layer was washed two times with 50 ml of water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The obtained n-hexane layer was dried with magnesium sulfate anhydride

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

followed by concentration by an evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by removal of hexane

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by distillation under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C1=CC=C(C=C1)OC)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.13 mol | |

| AMOUNT: MASS | 22.8 g | |

| YIELD: PERCENTYIELD | 84% | |

| YIELD: CALCULATEDPERCENTYIELD | 86.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |